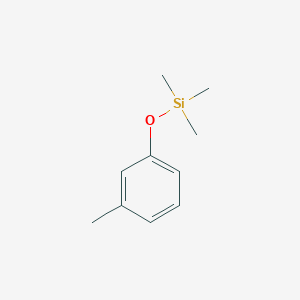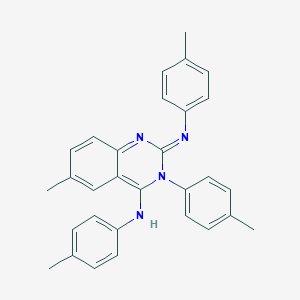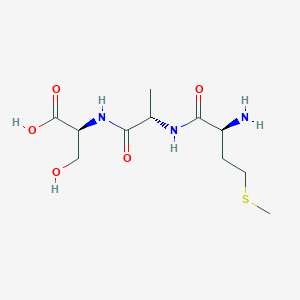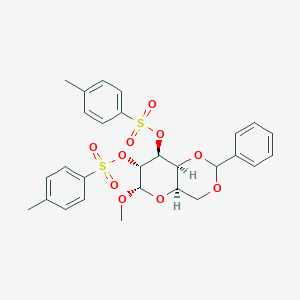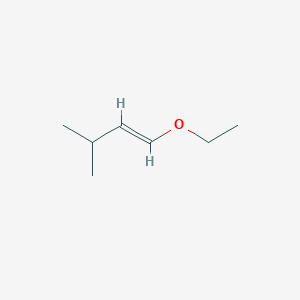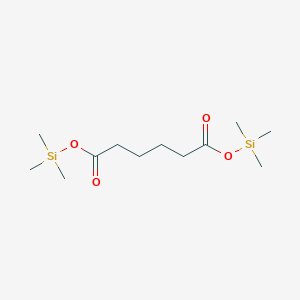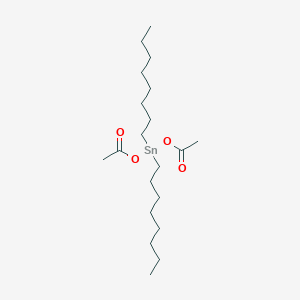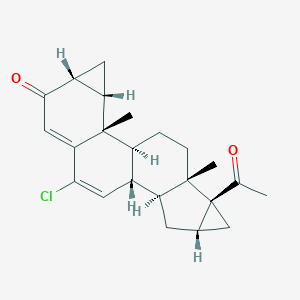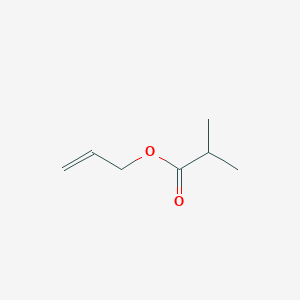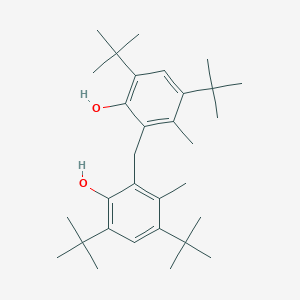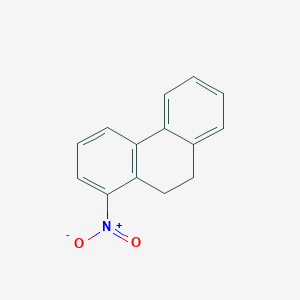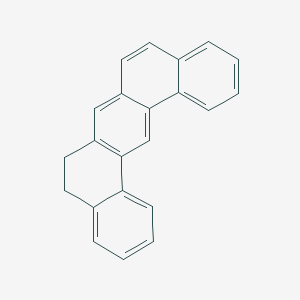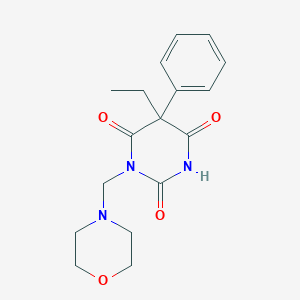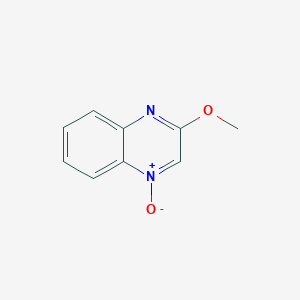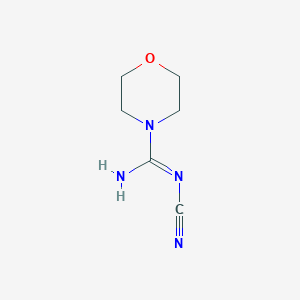
N'-cyanomorpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyanomorpholine-4-carboximidamide, also known as CMCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-cyanomorpholine-4-carboximidamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. N'-cyanomorpholine-4-carboximidamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N'-cyanomorpholine-4-carboximidamide has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
N'-cyanomorpholine-4-carboximidamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-cyanomorpholine-4-carboximidamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N'-cyanomorpholine-4-carboximidamide has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in the body. In vivo studies have shown that N'-cyanomorpholine-4-carboximidamide can reduce tumor growth in mice and increase the survival rate of mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-cyanomorpholine-4-carboximidamide in lab experiments is its relatively simple synthesis method. N'-cyanomorpholine-4-carboximidamide is also stable and can be stored for long periods of time. However, one limitation of using N'-cyanomorpholine-4-carboximidamide is its toxicity. N'-cyanomorpholine-4-carboximidamide is toxic and can be harmful if ingested or inhaled. Therefore, proper safety measures must be taken when handling N'-cyanomorpholine-4-carboximidamide.
Orientations Futures
There are many potential future directions for the study of N'-cyanomorpholine-4-carboximidamide. One direction is the development of novel materials using N'-cyanomorpholine-4-carboximidamide as a building block. Another direction is the study of N'-cyanomorpholine-4-carboximidamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of N'-cyanomorpholine-4-carboximidamide is not fully understood, and further research is needed to elucidate its effects on biological processes.
Méthodes De Synthèse
N'-cyanomorpholine-4-carboximidamide can be synthesized through a reaction between cyanogen chloride and morpholine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield N'-cyanomorpholine-4-carboximidamide. The synthesis of N'-cyanomorpholine-4-carboximidamide is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
N'-cyanomorpholine-4-carboximidamide has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, N'-cyanomorpholine-4-carboximidamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In agriculture, N'-cyanomorpholine-4-carboximidamide has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In material science, N'-cyanomorpholine-4-carboximidamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18413-22-4 |
|---|---|
Nom du produit |
N'-cyanomorpholine-4-carboximidamide |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N'-cyanomorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H10N4O/c7-5-9-6(8)10-1-3-11-4-2-10/h1-4H2,(H2,8,9) |
Clé InChI |
RCOJSOGIWPNJPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC#N)N |
SMILES canonique |
C1COCCN1C(=NC#N)N |
Synonymes |
4-Morpholinecarboximidamide, N-cyano- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



